molecular formula C17H17N3O3 B11108246 Benzamide, N-[3-(2-hydroxybenzylidenhydrazino)-3-oxopropyl]-

Benzamide, N-[3-(2-hydroxybenzylidenhydrazino)-3-oxopropyl]-

Cat. No.: B11108246
M. Wt: 311.33 g/mol
InChI Key: HRCAXPWHHHBCBP-XDHOZWIPSA-N
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Description

Benzamide, N-[3-(2-hydroxybenzylidenhydrazino)-3-oxopropyl]-: is a complex organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including medicinal chemistry, industrial processes, and biological research. This particular compound is characterized by the presence of a benzamide core linked to a hydrazino group and a hydroxybenzylidene moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[3-(2-hydroxybenzylidenhydrazino)-3-oxopropyl]- typically involves the condensation of benzoic acid derivatives with hydrazine and aldehydes. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Condensation Reaction: Benzoic acid derivative reacts with hydrazine to form a hydrazide intermediate.

    Aldol Condensation: The hydrazide intermediate undergoes aldol condensation with an aldehyde, resulting in the formation of the final product.

Industrial Production Methods: In industrial settings, the production of Benzamide, N-[3-(2-hydroxybenzylidenhydrazino)-3-oxopropyl]- can be scaled up using continuous flow reactors and optimized reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.

    Substitution: The benzamide core allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed:

    Oxidized Derivatives: Formation of carboxylic acids, ketones.

    Reduced Derivatives: Formation of amines, alcohols.

    Substituted Derivatives: Introduction of various functional groups such as halides, alkyl groups.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
  • Used in drug discovery and development processes.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the formulation of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzamide, N-[3-(2-hydroxybenzylidenhydrazino)-3-oxopropyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The hydrazino and hydroxybenzylidene moieties play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

    Benzamide: The simplest derivative of benzoic acid, used in various applications.

    N-(2-hydroxybenzylidene)benzohydrazide: A related compound with similar structural features.

    N-(3-oxopropyl)benzamide: Another derivative with a different substitution pattern.

Uniqueness: Benzamide, N-[3-(2-hydroxybenzylidenhydrazino)-3-oxopropyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17N3O3

Molecular Weight

311.33 g/mol

IUPAC Name

N-[3-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazinyl]-3-oxopropyl]benzamide

InChI

InChI=1S/C17H17N3O3/c21-15-9-5-4-8-14(15)12-19-20-16(22)10-11-18-17(23)13-6-2-1-3-7-13/h1-9,12,21H,10-11H2,(H,18,23)(H,20,22)/b19-12+

InChI Key

HRCAXPWHHHBCBP-XDHOZWIPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCCC(=O)N/N=C/C2=CC=CC=C2O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCC(=O)NN=CC2=CC=CC=C2O

Origin of Product

United States

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